molecular formula C7H7N5O2 B13526748 2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13526748
M. Wt: 193.16 g/mol
InChI Key: QPKHGWJNSCMKAW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyridine ring.

    Reduction: Reduced derivatives, such as amino derivatives.

    Substitution: Substituted derivatives at the nitro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (commonly referred to as 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine) is a heterocyclic compound characterized by its unique structural features that confer diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4O2C_7H_6N_4O_2, and its molecular weight is approximately 178.15 g/mol. The compound features a triazole ring fused to a pyridine ring, with a nitro group at the 8th position and a methyl group at the 7th position. This specific substitution pattern is crucial for its biological activity.

PropertyValue
Molecular FormulaC₇H₆N₄O₂
Molecular Weight178.15 g/mol
IUPAC Name7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS Number1150617-74-5

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as JAK1 and JAK2, which are critical in various signaling pathways related to inflammation and cancer progression.
  • Inverse Agonism : It acts as an inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), influencing immune responses and potentially offering therapeutic benefits in autoimmune diseases.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of triazolo[1,5-a]pyridines exhibit antimicrobial activity against various bacterial strains. Further investigations are needed to evaluate the efficacy against resistant strains like Enterococcus faecium .
  • Anticancer Potential : The compound's ability to modulate enzyme activity involved in cell proliferation and survival pathways indicates potential anticancer properties. Its effects on cellular signaling pathways warrant further exploration in cancer models.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Evaluation : A study reported the synthesis of various triazolo derivatives and their evaluation against bacterial strains. Some derivatives showed promising antibacterial activity against E. faecium using a three-component reaction approach .
  • Mechanistic Insights : Research indicated that the compound's interaction with JAK enzymes could be leveraged for developing treatments for conditions like rheumatoid arthritis or psoriasis where these pathways are dysregulated .
  • Pharmacological Studies : In vitro studies have demonstrated that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation and survival pathways. This positions them as potential candidates for further drug development efforts.

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7N5O2/c1-4-2-3-11-6(5(4)12(13)14)9-7(8)10-11/h2-3H,1H3,(H2,8,10)

InChI Key

QPKHGWJNSCMKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=NN2C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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